molecular formula C7H9ClN4 B3022065 [2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine CAS No. 35053-55-5

[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine

Cat. No.: B3022065
CAS No.: 35053-55-5
M. Wt: 184.62 g/mol
InChI Key: PXNSZQOCCRKKAQ-UHFFFAOYSA-N
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Description

[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine, also known as N’-(6-chloropyridazin-3-yl)-N,N-dimethylmethanimidamide, is a research chemical with the molecular formula C7H9ClN4 and a molecular weight of 184.63 g/mol. This compound is characterized by its pyridazine ring, which is a six-membered heterocyclic structure containing two adjacent nitrogen atoms.

Preparation Methods

The synthesis of [2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine typically involves the reaction of 6-chloro-3-pyridazinecarboxylic acid with dimethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Medicine: Research involving this compound includes its potential use in drug discovery and development, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the development of agrochemicals and other industrial applications due to its versatile chemical properties.

Comparison with Similar Compounds

Similar compounds to [2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine include other pyridazine derivatives such as pyridazinone and pyridazinecarboxylic acid. These compounds share the pyridazine core structure but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

N'-(6-chloropyridazin-3-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4/c1-12(2)5-9-7-4-3-6(8)10-11-7/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNSZQOCCRKKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NN=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425481
Record name [2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188861-58-7
Record name [2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-amino-6-chloropyridazine (1.3 g, 10 mmol) and dimethylformamide dimethylacetal (1.35 ml, 10.2 mmol) was heated at reflux for 2 h and concentrated under vacuum to afford a brown solid. After recrystallization with EtOAc, 1.5 g of N′-(6-Chloro-pyridazin-3-yl)-N,N-dimethyl-formamidine was obtained in 81% yield.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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